molecular formula C13H16O3 B4965931 4-(4-acetylphenyl)pentanoic acid

4-(4-acetylphenyl)pentanoic acid

Cat. No.: B4965931
M. Wt: 220.26 g/mol
InChI Key: DGTNPYOULHICNW-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)pentanoic acid is a carboxylic acid derivative characterized by a pentanoic acid backbone substituted at the fourth carbon with a 4-acetylphenyl group.

Properties

IUPAC Name

4-(4-acetylphenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9(3-8-13(15)16)11-4-6-12(7-5-11)10(2)14/h4-7,9H,3,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTNPYOULHICNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylphenyl)pentanoic acid typically involves the reaction of 4-acetylbenzaldehyde with a suitable pentanoic acid derivative. One common method includes the use of a Grignard reagent, where 4-acetylbenzaldehyde reacts with a pentanoic acid Grignard reagent under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. For instance, the use of palladium or platinum catalysts can facilitate the coupling reactions required to form the compound. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-acetylphenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-(4-carboxyphenyl)pentanoic acid.

    Reduction: Formation of 4-(4-hydroxyphenyl)pentanoic acid.

    Substitution: Formation of 4-(4-nitrophenyl)pentanoic acid or 4-(4-bromophenyl)pentanoic acid.

Scientific Research Applications

4-(4-acetylphenyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-acetylphenyl)pentanoic acid involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The phenyl ring provides a hydrophobic interaction surface, which can enhance binding affinity to certain proteins or cellular components. The pentanoic acid chain may also contribute to the compound’s overall bioactivity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(4-acetylphenyl)pentanoic acid, emphasizing differences in substituents, molecular weight, and pharmacological activities:

Compound Structure Molecular Weight Key Properties/Activities Reference
This compound Pentanoic acid with 4-acetylphenyl at C4 ~234.3 g/mol Hypothesized to exhibit moderate lipophilicity; potential for CNS or metabolic applications. Inferred
Gemfibrozil 2,2-Dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid 250.3 g/mol Lipid-lowering agent; activates PPARα.
5-Amino-4-(4-chlorophenyl)pentanoic acid Pentanoic acid with 4-chlorophenyl and amino group at C5 227.7 g/mol Weak GABAB receptor affinity (IC50 = 7.4 µM); no GABAA activity.
4-(4-Methylphenyl)butanoic acid Butanoic acid with 4-methylphenyl at C4 178.2 g/mol Shorter chain; used in organic synthesis intermediates.
4,4-Bis{4-[(biphenyl)carbamoyl]phenyl}pentanoic acid Pentanoic acid with bis-biphenylcarbamoyl groups 676.8 g/mol High molecular weight; potential solubility challenges; used in pharmaceutical synthesis.

Key Structural and Functional Insights

Chain Length and Bioactivity: Gemfibrozil’s phenoxy-substituted pentanoic acid structure (C5 chain) is critical for PPARα agonism, a feature absent in shorter-chain analogs like 4-(4-methylphenyl)butanoic acid (C4 chain) . In baclofen homologs (e.g., 5-amino-4-(4-chlorophenyl)pentanoic acid), extending the carbon chain from C4 (baclofen) to C5 reduces GABAB receptor affinity by ~50-fold, highlighting the sensitivity of receptor interactions to chain length .

Substituent Effects: Acetylphenyl vs. This impacts solubility and membrane permeability . Amino and Sulfonamide Groups: Compounds like 5-amino-4-(4-chlorophenyl)pentanoic acid and 2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid demonstrate how polar functional groups modulate receptor selectivity or metabolic stability .

Synthetic Applications: 5-(Substituted phenyl)-5-oxo pentanoic acid derivatives serve as intermediates in Biginelli reactions to synthesize antitumor tetrahydropyrimidines, underscoring the versatility of pentanoic acid scaffolds in medicinal chemistry .

Pharmacological and Mechanistic Comparisons

  • GABAB Receptor Ligands: Baclofen homologs (e.g., 5-amino-4-(4-chlorophenyl)pentanoic acid) show that elongation of the carbon chain diminishes receptor binding but enhances maximal inhibition of ileum contractions (94% vs. 59% for baclofen), suggesting divergent mechanisms of action .
  • Anticancer Activity: (E)-5-(4-(3-(3,4,5-Trimethoxyphenyl)acryloyl)phenoxy)pentanoic acid () inhibits EGFR/HDAC enzymes, demonstrating that methoxy and acryloyl substituents on the phenyl ring enhance antitumor potency compared to simpler acetylphenyl analogs .

Physicochemical Properties

  • Solubility and Lipophilicity: Gemfibrozil’s logP (3.1) is higher than this compound (estimated logP ~2.5), reflecting the impact of methyl and phenoxy groups on lipophilicity . The bis-biphenylcarbamoyl derivative () has poor aqueous solubility due to its high molecular weight (676.8 g/mol) and rigid aromatic structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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